3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine, chlorine, and trifluoromethyl groups imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is monoamine oxidase B, an important enzyme in the field of neurodegenerative disorders .
Mode of Action
This compound interacts with its target, monoamine oxidase B, resulting in inhibition of the enzyme . This interaction and the resulting changes can lead to a decrease in the progression of neurodegenerative disorders.
Biochemical Pathways
The compound affects the monoamine oxidase pathway. By inhibiting monoamine oxidase B, this compound can potentially slow down the degradation of monoamine neurotransmitters in the brain, which are often deficient in neurodegenerative disorders .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of monoamine oxidase B, which can lead to an increase in the levels of monoamine neurotransmitters in the brain . This can potentially alleviate symptoms associated with neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Substitution Reactions: The 5-position chlorophenyl group and the 7-position trifluoromethyl group can be introduced via nucleophilic aromatic substitution reactions using appropriate chlorophenyl and trifluoromethyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 3-position can undergo various substitution reactions, such as Suzuki-Miyaura cross-coupling, to introduce different aryl or heteroaryl groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present. For example, the methyl group at the 2-position can be oxidized to a carboxylic acid.
Nucleophilic Aromatic Substitution:
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves palladium catalysts and boronic acids under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various arylated derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation. It may also find applications in the agrochemical industry as a precursor to new pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-(2-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-(2-methylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3N3/c1-7-12(15)13-20-10(8-4-2-3-5-9(8)16)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCRMBMWWMHMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=CC=C3Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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